molecular formula C17H13F2N3O2 B11053999 4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11053999
M. Wt: 329.30 g/mol
InChI Key: UTTNEBCTDRYKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-DIFLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-one derivatives. These compounds are known for their diverse biological activities, including anticancer properties .

Preparation Methods

The synthesis of 4-(2,4-DIFLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(2,4-DIFLUOROPHENYL)-1-(2-FURYLMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has significant applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits biological activities, making it useful in studying cellular processes.

    Medicine: Its anticancer properties are being explored for developing new cancer therapies.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site. This interaction results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Properties

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H13F2N3O2/c18-10-3-4-12(15(19)6-10)13-7-16(23)21-17-14(13)8-20-22(17)9-11-2-1-5-24-11/h1-6,8,13H,7,9H2,(H,21,23)

InChI Key

UTTNEBCTDRYKAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.